Home > Products > Screening Compounds P50601 > Lidocaine and tetracaine
Lidocaine and tetracaine - 444093-81-6

Lidocaine and tetracaine

Catalog Number: EVT-1577260
CAS Number: 444093-81-6
Molecular Formula: C29H46N4O3
Molecular Weight: 498.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lidocaine and tetracaine are two widely used local anesthetics that belong to the class of amino amides and amino esters, respectively. They are frequently combined in formulations to enhance their anesthetic effects, particularly for topical applications. Lidocaine is known for its rapid onset and moderate duration of action, while tetracaine has a slower onset but a longer duration of effect. This combination is often utilized in various medical settings for procedures requiring localized pain relief.

Source

Lidocaine was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a staple in anesthesia due to its efficacy and safety profile. Tetracaine, developed in the 1930s, is another potent anesthetic that has been used extensively in both medical and dental procedures. The combination of lidocaine and tetracaine is often found in topical creams, gels, and ointments designed for skin applications.

Classification
  • Lidocaine: Amino amide local anesthetic.
  • Tetracaine: Amino ester local anesthetic.
Synthesis Analysis

Methods

The synthesis of lidocaine typically involves the reaction of 2,6-dimethylaniline with acetic anhydride or acetyl chloride to form an intermediate, which is then reacted with 2-(diethylamino)ethyl chloride. This process results in high yields and can be conducted under mild conditions, making it efficient for large-scale production .

Tetracaine synthesis involves the reaction of p-aminobenzoic acid with 2-(dimethylamino)ethyl chloride. This reaction can be performed using various solvents and conditions to optimize yield and purity. The synthesis often employs catalytic methods to enhance efficiency .

Technical Details

Both compounds can be synthesized using straightforward chemical reactions that allow for modifications to improve their pharmacokinetic properties. For example, the use of specific solvents and catalysts can lead to higher yields and reduced side reactions during the synthesis process.

Molecular Structure Analysis

Structure

Lidocaine has the chemical formula C14H22N2OC_{14}H_{22}N_2O and features an amide bond in its structure, which contributes to its stability and efficacy as an anesthetic. Tetracaine has the formula C15H24N2O2C_{15}H_{24}N_2O_2 and contains an ester functional group that influences its absorption and metabolism.

Data

  • Lidocaine:
    • Molecular Weight: 234.34 g/mol
    • Melting Point: 68.17 °C
  • Tetracaine:
    • Molecular Weight: 264.37 g/mol
    • Melting Point: 42.93 °C .
Chemical Reactions Analysis

Reactions

The primary reactions involving lidocaine and tetracaine are their interactions with biological membranes, where they block sodium channels to inhibit nerve impulse transmission. This mechanism is crucial for their effectiveness as local anesthetics.

Technical Details

In formulations where lidocaine and tetracaine are combined, such as eutectic mixtures, their melting points are depressed due to the formation of a homogeneous phase that enhances skin permeability . The eutectic mixture exhibits unique thermal properties that can be analyzed using techniques like differential scanning calorimetry.

Mechanism of Action

Process

Both lidocaine and tetracaine exert their anesthetic effects by blocking voltage-gated sodium channels on neuronal membranes. This action prevents the propagation of action potentials along nerves, effectively resulting in localized numbness.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Lidocaine:
    • Appearance: White crystalline powder.
    • Solubility: Soluble in water, alcohol.
  • Tetracaine:
    • Appearance: White crystalline solid.
    • Solubility: Slightly soluble in water; more soluble in organic solvents .

Chemical Properties

Both compounds are stable under normal storage conditions but can degrade when exposed to extreme temperatures or pH levels outside their stability range. Their degradation temperatures are notably different; lidocaine degrades at approximately 196.56 °C while tetracaine degrades at around 163.82 °C .

Applications

Lidocaine and tetracaine are primarily used as topical anesthetics for various medical procedures including:

  • Dermatological Procedures: To numb areas before minor surgeries or cosmetic treatments.
  • Dental Procedures: Used in gels or creams to alleviate pain during dental work.
  • Pain Management: Employed in formulations for chronic pain relief conditions such as neuropathic pain .

In addition to their individual uses, the combination of lidocaine and tetracaine is particularly effective in enhancing patient comfort during procedures requiring localized anesthesia due to their complementary pharmacological profiles.

Introduction to Local Anesthetic Agents

Historical Evolution of Topical Anesthetics in Clinical Practice

The quest for pain control began with natural compounds, culminating in cocaine’s isolation from Erythroxylum coca in 1860. Its topical anesthetic properties were serendipitously discovered when Albert Niemann noted tongue numbness during analysis [4] [9]. By 1884, ophthalmologist Karl Koller revolutionized surgery by demonstrating cocaine’s efficacy in ocular procedures, eliminating the need for dangerous general anesthesia [9] [10]. However, cocaine’s addictive potential and cardiotoxicity spurred the development of safer synthetics. Procaine, the first synthetic ester (1904), was followed by tetracaine (1930), designed for prolonged action. Lidocaine emerged in 1943 as the first amide anesthetic, offering superior stability and reduced allergenicity [4] [9]. This progression established the pharmacologic foundation for modern topical anesthetics.

Table 1: Key Milestones in Topical Anesthetic Development

YearDevelopmentKey Figure/TeamSignificance
1860Cocaine isolationAlbert NiemannFirst natural anesthetic identified
1884Cocaine in ophthalmologyKarl KollerProved topical efficacy for surgery
1904Synthesis of procaineAlfred EinhornFirst synthetic ester anesthetic
1930Invention of tetracaineOtto EislebEnhanced potency and duration
1943Synthesis of lidocaineNils Löfgren & Bengt LundqvistFirst amide anesthetic; improved safety profile

Classification of Local Anesthetics: Amides vs. Esters

Local anesthetics divide into two chemical classes based on their linkage between hydrophilic and lipophilic moieties:

  • Amino Esters (e.g., tetracaine, cocaine, procaine):Characterized by an ester bond (–COO–), these agents undergo rapid hydrolysis by plasma pseudocholinesterases into metabolites like para-aminobenzoic acid (PABA). PABA contributes to ester anesthetics’ higher allergenic potential compared to amides [2] [9]. Tetracaine’s lipophilicity (log P = 3.5) enables deep epidermal penetration, but systemic absorption risks limit its solo use [3] [8].

  • Amino Amides (e.g., lidocaine, bupivacaine, ropivacaine):Feature an amide bond (–NHCO–) metabolized hepatically via cytochrome P450 enzymes (CYP3A4, CYP1A2). Lidocaine’s intermediate pKa (7.7) ensures rapid onset, while its moderate protein binding (65%) balances duration and safety [2] [9]. Amides rarely cause hypersensitivity, making them preferred for repeated use [8].

Table 2: Pharmacologic Comparison of Lidocaine and Tetracaine

PropertyLidocaine (Amide)Tetracaine (Ester)
Molecular Weight234 Da264 Da
pKa7.78.5
Log P (Lipophilicity)2.43.5
Primary MetabolismHepatic (CYP3A4)Plasma cholinesterases
Onset TimeFast (2–5 min)Slow (5–15 min)
Allergenic PotentialLowModerate (due to PABA)

Role of Lidocaine and Tetracaine in Modern Anesthetic Practice

Lidocaine dominates clinical use due to its versatility and safety, accounting for >50% of topical anesthetic formulations. Tetracaine, though less utilized alone, extends duration in combinations. Their synergy was unlocked via innovative delivery systems:

  • Eutectic Mixtures: Lidocaine/prilocaine cream (EMLA) demonstrated that combining agents lowers melting points, enhancing skin penetration [1] [5].
  • Self-Occluding Technologies: Lidocaine/tetracaine creams (e.g., Pliaglis®, Synera®) form a pliable membrane upon air exposure, concentrating drug delivery while preventing runoff. This allows anesthesia depths up to 8.22 mm within 30 minutes—superior to EMLA’s 3–5 mm [1] [3].
  • Liposomal Encapsulation: ELA-Max® uses phosphatidylcholine vesicles to encapsulate lidocaine, accelerating onset to 15–40 minutes without occlusion [5] [7].

These advances position lidocaine/tetracaine combinations as first-line for laser surgeries, venous access, and dermatologic procedures, replacing injectables in superficial interventions [1] [6].

Properties

CAS Number

444093-81-6

Product Name

Lidocaine and tetracaine

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2-(dimethylamino)ethyl 4-(butylamino)benzoate

Molecular Formula

C29H46N4O3

Molecular Weight

498.7 g/mol

InChI

InChI=1S/C15H24N2O2.C14H22N2O/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h6-9,16H,4-5,10-12H2,1-3H3;7-9H,5-6,10H2,1-4H3,(H,15,17)

InChI Key

LWNPNOFGINFGGV-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Synonyms

S-Caine Peel

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.